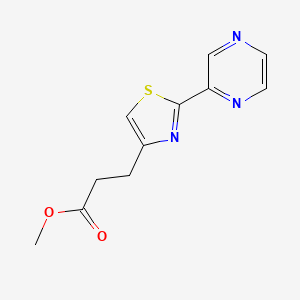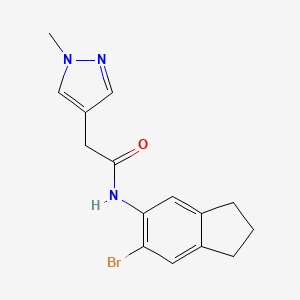![molecular formula C13H11F2NO2S B7679483 Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679483.png)
Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the thiazole family and is synthesized using specific methods.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate is not fully understood. However, studies have shown that the compound interacts with metal ions by forming a complex, resulting in a change in the fluorescence properties of the compound. The exact mechanism of this interaction is still under investigation.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is non-toxic and does not have any significant adverse effects on biological systems.
Advantages and Limitations for Lab Experiments
Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate has several advantages for lab experiments. The compound is stable and has a high selectivity for metal ions, making it a useful tool for detecting metal ions in biological systems. However, one of the limitations of using this compound is its low solubility in water, which can affect its performance in biological systems.
Future Directions
There are several future directions for the research and development of Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate. One of the potential applications is its use in developing biosensors for the detection of metal ions in biological systems. Additionally, the compound can be modified to improve its solubility in water, making it more effective in biological systems. Further studies are required to investigate the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The compound has a high selectivity for metal ions, making it a useful tool for detecting metal ions in biological systems. Further research is required to investigate the mechanism of action of the compound and its potential applications in various fields.
Synthesis Methods
Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate is synthesized using a multi-step process starting from commercially available materials. The synthesis involves the reaction of 3,4-difluoroaniline with 2-bromoacetic acid to form 2-(3,4-difluorophenyl)glycine. The resulting product is then reacted with thionyl chloride to form 2-(3,4-difluorophenyl)acetyl chloride. The final step involves the reaction of 2-(3,4-difluorophenyl)acetyl chloride with methyl 3-mercapto propanoate in the presence of a base to form this compound.
Scientific Research Applications
Methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate has various scientific research applications. One of the significant applications is its use as a fluorescent probe to detect the presence of metal ions. The compound has been shown to selectively bind to metal ions such as zinc, copper, and mercury, resulting in a fluorescence response. This property makes this compound a potential candidate for developing biosensors for the detection of metal ions in biological systems.
Properties
IUPAC Name |
methyl 3-[2-(3,4-difluorophenyl)-1,3-thiazol-4-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO2S/c1-18-12(17)5-3-9-7-19-13(16-9)8-2-4-10(14)11(15)6-8/h2,4,6-7H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQHXRFJFCURNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CSC(=N1)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-[(1-phenylpyrazol-3-yl)methylsulfonyl]-4-propyl-1,2,4-triazole](/img/structure/B7679405.png)
![Methyl 3-[2-(3-methylthiophen-2-yl)-1,3-thiazol-4-yl]propanoate](/img/structure/B7679411.png)


![5-cyano-2-methyl-N-[1-(2,2,2-trifluoroethyl)-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B7679442.png)
![4-(5-Azaspiro[2.5]octan-5-ylmethyl)-2-methoxyphenol](/img/structure/B7679443.png)
![2-Methoxy-4-[[4-(1,3-thiazol-2-ylamino)piperidin-1-yl]methyl]phenol](/img/structure/B7679452.png)
![3-[(1-ethylpyrazol-4-yl)oxymethyl]-N,N-dimethylbenzamide](/img/structure/B7679455.png)

![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)
![N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
![N-(cyclopropylmethyl)-3-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-methylbenzamide](/img/structure/B7679496.png)
![1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]pyrazole](/img/structure/B7679499.png)

